5-Chloro-8,9-dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-one
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Description
5-Chloro-8,9-dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-one, also known as DMTS, is a heterocyclic compound that contains a cyclopentaphenanthrene ring system. It is a synthetic compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Biological Activity
- Heterocyclic Derivatives of Phenanthrenes : The synthesis of novel heterocyclic derivatives of 18-nor-equilenin, including triazolo and tetrazolo derivatives, showcases the versatility of phenanthrene derivatives in creating compounds with potential antibacterial activities (Karnik et al., 2006).
Chemical Reactivity and Synthesis Techniques
- Diels-Alder Reactions : The Diels-Alder reactivity of cyclopenta[phenanthren-2-one derivatives, including dimethyl derivatives, underscores the utility of such frameworks in synthetic organic chemistry, enabling the construction of complex polycyclic structures (Jones, 1977).
- Cascade Reactions : Propargylic diols' treatment leading to diindeno-fused cyclopenta[phenanthrenes and subsequent transformations illustrates advanced synthetic strategies for constructing polycyclic aromatic compounds with potential applications in materials science and pharmacology (Han et al., 2005).
properties
IUPAC Name |
8-chloro-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c1-7-8(2)21-14-11(7)15(20)19-13(17-14)10-6-4-3-5-9(10)12(16)18-19/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFNLLXTKBUJGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8,9-dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-one |
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